![molecular formula C13H15N3O2 B2523784 ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate CAS No. 306974-32-3](/img/structure/B2523784.png)
ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate, also known as EAMC, is an organic compound composed of a phenyl group and an imidazole ring. It is a small molecule that has been used in scientific research for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate exhibits potent antileishmanial activity. In vitro studies demonstrated that compound 13 effectively inhibits Leishmania aethiopica promastigotes, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. The same compound shows promise as an antimalarial agent. In vivo experiments using Plasmodium berghei-infected mice revealed that compounds 14 and 15 significantly suppressed parasite growth. Compound 15 achieved an impressive 90.4% suppression .
NPY5 Antagonism
Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate has been investigated as an NPY5 antagonist. This receptor subtype plays a role in various physiological processes, making it a potential target for therapeutic interventions .
Antibacterial Activity
Derivatives of this compound, such as 5-amino-1-pyrazinyl-3-carboxamidopyrazole, exhibit broad-spectrum antibacterial activity. Researchers have identified it as a potent antibacterial agent, suggesting its potential in combating bacterial infections .
Molecular Docking Studies
Computational studies using molecular docking techniques have explored the interactions between this compound and specific protein targets. For instance, docking studies on Lm-PTR1 (complexed with Trimethoprim) justified its superior antileishmanial activity .
Synthesis of Related Compounds
Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate serves as a precursor for synthesizing other pyrazole derivatives. Researchers have used it as a building block to create novel compounds with potential pharmacological applications .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as 5-amino-pyrazoles, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s molecular weight of 1691811 suggests that it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed in the body.
Result of Action
Similar compounds, such as 5-amino-pyrazoles, have been used as potent reagents in organic and medicinal synthesis, suggesting that they may have significant effects at the molecular and cellular level .
Action Environment
It is known that the compound is sensitive to acid, alkali, and oxygen , suggesting that its action may be influenced by the pH and oxygen levels in its environment.
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-(4-methylphenyl)imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-12(14)16(8-15-11)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDSRBZMGOOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=CC=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.